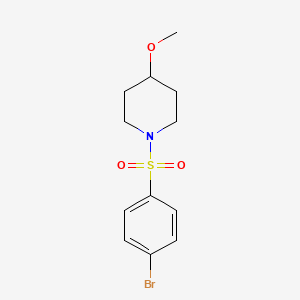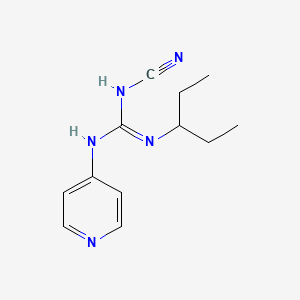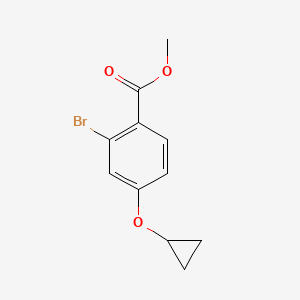
Methyl 2-bromo-4-cyclopropoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-4-(cyclopropyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position and a cyclopropyloxy group at the fourth position on the benzoate ring
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the desired position on the benzoate ring . The cyclopropyloxy group can then be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
化学反应分析
Types of Reactions
Methyl 2-bromo-4-(cyclopropyloxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
Methyl 2-bromo-4-(cyclopropyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-bromo-4-(cyclopropyloxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and the cyclopropyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
相似化合物的比较
Similar Compounds
Methyl 2-bromobenzoate: Lacks the cyclopropyloxy group, making it less sterically hindered.
Methyl 4-bromobenzoate: Has the bromine atom at a different position, affecting its reactivity.
Methyl 2-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, altering its chemical properties.
Uniqueness
Methyl 2-bromo-4-(cyclopropyloxy)benzoate is unique due to the presence of both the bromine atom and the cyclopropyloxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies.
属性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
methyl 2-bromo-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI 键 |
XZTSYUIAIIBYDI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)OC2CC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


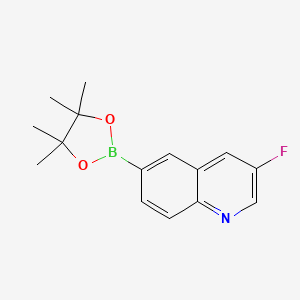
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
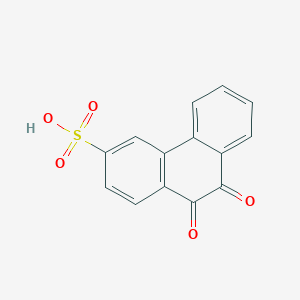



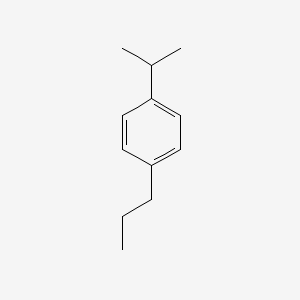
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
